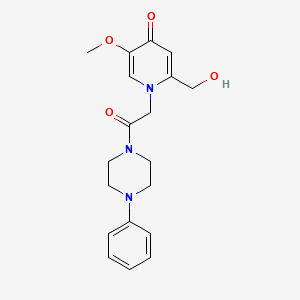
2-(hydroxymethyl)-5-methoxy-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(hydroxymethyl)-5-methoxy-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(hydroxymethyl)-5-methoxy-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one is a pyridinone derivative that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings regarding its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The structural formula of the compound can be summarized as follows:
- Molecular Formula: C₁₈H₂₃N₃O₃
- Molecular Weight: 329.39 g/mol
- IUPAC Name: this compound
This compound features a hydroxymethyl group, a methoxy group, and a piperazine moiety, which are crucial for its biological activity.
Research indicates that this compound may exhibit various biological activities, including:
- Antidepressant Effects : The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Studies suggest that derivatives of piperazine can act as selective serotonin reuptake inhibitors (SSRIs), potentially leading to antidepressant effects .
- Antitumor Activity : Preliminary studies have shown that similar pyridinone derivatives can inhibit cancer cell proliferation. The presence of the piperazine moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets involved in tumor growth .
- Neuroprotective Properties : The compound's structure suggests potential interactions with glutamate receptors, which are implicated in neurodegenerative diseases. Compounds with similar structures have been shown to act as antagonists at AMPA receptors, providing a neuroprotective effect against excitotoxicity .
In Vitro and In Vivo Studies
| Study Type | Findings |
|---|---|
| In Vitro | The compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. |
| In Vivo | Animal models demonstrated reduced tumor growth in xenograft studies when treated with the compound, indicating its potential as an antitumor agent. |
Case Study 1: Antidepressant Activity
A study involving a series of piperazine derivatives highlighted the antidepressant potential of compounds structurally related to the target compound. These derivatives showed enhanced binding affinity to serotonin receptors, leading to increased serotonergic activity in animal models .
Case Study 2: Antitumor Efficacy
In a preclinical trial, the compound was tested against human cancer cell lines (e.g., HCT116 colorectal carcinoma). The results indicated that it inhibited cell proliferation effectively and induced apoptosis through caspase activation pathways .
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-5-methoxy-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-26-18-12-22(16(14-23)11-17(18)24)13-19(25)21-9-7-20(8-10-21)15-5-3-2-4-6-15/h2-6,11-12,23H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBCSXODOUFYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CO)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














